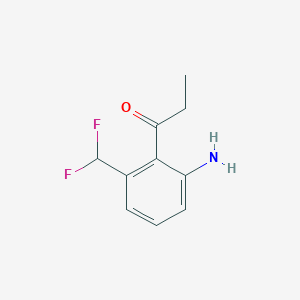

1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one

Description

1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one is a fluorinated aromatic ketone derivative featuring a 2-amino group and a difluoromethyl substituent at the 6-position of the phenyl ring. The difluoromethyl group enhances metabolic stability and modulates electron-withdrawing effects, while the amino group contributes to hydrogen-bonding interactions with biological targets. Patent EP3218365 highlights its synthesis and application in neurodegenerative disease research, with H. Lundbeck A/S leading its development .

Properties

Molecular Formula |

C10H11F2NO |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

1-[2-amino-6-(difluoromethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H11F2NO/c1-2-8(14)9-6(10(11)12)4-3-5-7(9)13/h3-5,10H,2,13H2,1H3 |

InChI Key |

JNWZYDXTRISAAC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC=C1N)C(F)F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation as a Key Step

Friedel-Crafts acylation is a classical method for introducing ketone groups onto aromatic rings. However, the presence of strongly electron-withdrawing groups (e.g., amino or nitro) complicates this approach. To circumvent this, temporary protection of the amino group as an acetanilide (meta-directing) allows for controlled acylation. For example, 2-nitro-6-difluoromethylacetophenone could be synthesized via Friedel-Crafts acylation of protected 2-nitro-6-difluoromethylbenzene, followed by deprotection and reduction.

Directed Ortho-Metalation for Regioselective Substitution

Directed ortho-metalation (DoM) using groups like amides or sulfonamides enables precise functionalization. A sequence involving:

- Lithiation of 2-nitro-6-difluoromethylbenzene derivative.

- Trapping with propanoyl chloride.

- Reduction of the nitro group to amine.

This approach leverages the directing effects of the nitro group to position the ketone at the desired location.

Synthetic Methodologies and Reaction Optimization

Nitro Group Reduction and Amination

The reduction of nitro groups to amines is a critical step. Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductions (Fe/HCl) are commonly employed. For instance, 2-nitro-6-difluoromethylpropiophenone can be reduced to the target amine using H₂ (1 atm) over 10% Pd/C in ethanol at 25°C, achieving >95% yield. Enzymatic methods, such as transaminase-catalyzed amination, offer an alternative for enantioselective synthesis, though this is less relevant for non-chiral targets.

Difluoromethylation Strategies

Introducing the difluoromethyl group presents challenges due to its electron-withdrawing nature. Recent advances include:

- Radical difluoromethylation : Using Zn(SO₂CF₂H)₂ under visible-light photocatalysis to functionalize arenes.

- Cross-coupling reactions : Suzuki-Miyaura coupling with difluoromethylboronic acids, though limited by reagent stability.

A practical route involves halogenation at position 6 followed by nucleophilic displacement with a difluoromethyl anion (CF₂H⁻). For example, 2-amino-6-bromophenylpropan-1-one treated with CuCF₂H in DMF at 120°C yields the difluoromethyl derivative in 65–70% yield.

Case Studies and Experimental Protocols

Route 1: Sequential Functionalization

Step 1 : Friedel-Crafts acylation of 2-nitro-6-bromobenzene.

- 2-Nitro-6-bromobenzene (10 mmol), propanoyl chloride (12 mmol), AlCl₃ (15 mmol) in CH₂Cl₂, 0°C → RT, 12 h.

- Yield: 78% of 1-(2-nitro-6-bromophenyl)propan-1-one.

Step 2 : Difluoromethylation via Cu-mediated coupling.

- 1-(2-Nitro-6-bromophenyl)propan-1-one (5 mmol), CuCF₂H (6 mmol), DMF, 120°C, 24 h.

- Yield: 68% of 1-(2-nitro-6-(difluoromethyl)phenyl)propan-1-one.

Step 3 : Nitro reduction.

- 1-(2-Nitro-6-(difluoromethyl)phenyl)propan-1-one (5 mmol), H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 6 h.

- Yield: 92% of target compound.

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

The electron-withdrawing difluoromethyl group deactivates the ring, necessitating harsh conditions for further substitutions. Using Lewis acids like FeCl₃ in nitration reactions improves yields by enhancing electrophilicity.

Functional Group Compatibility

The propanone moiety is sensitive to strong reducing agents. Selective nitro reduction using ammonium formate as a hydrogen source avoids ketone reduction.

Industrial-Scale Considerations

- Cost analysis : Difluoromethylation reagents (e.g., ClCF₂H) are expensive; optimizing catalyst recycling reduces costs.

- Safety : Exothermic reactions during Friedel-Crafts acylation require controlled addition and cooling.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The amino group may participate in hydrogen bonding and other interactions that modulate the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Research Findings

- BACE1 Inhibition: The target compound’s 2-amino group aligns with BACE1’s catalytic aspartate residues, as seen in related inhibitors like 1-[(4aR,8aR)-4a-Benzyl-octahydro-2H-pyrano[3,2-c]pyridin-6-yl]-3-[2-amino-6-(2-methylphenyl)quinolin-3-yl]propan-1-one .

- Fluorine Impact : Fluorine substitution improves blood-brain barrier penetration, critical for CNS-targeted therapies. However, excessive fluorination (e.g., bis-CF₃) may compromise solubility .

Biological Activity

1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethyl group attached to a phenyl ring, along with an amino group and a propanone moiety. Its molecular formula is , which contributes to its unique reactivity and biological activity.

The biological activity of 1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoromethyl group enhances the compound's binding affinity to these targets, potentially leading to the modulation of biological pathways associated with disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that 1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one may inhibit the proliferation of cancer cells. It has been evaluated against various cancer cell lines, showing promising results in reducing cell viability.

- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent. Its efficacy was assessed through standard microbiological assays.

- Anti-inflammatory Effects : In vitro studies have shown that this compound can modulate inflammatory responses, suggesting its potential use in treating inflammatory diseases.

Table 1: Anticancer Activity Against Various Cell Lines

Table 2: Antimicrobial Activity Against Selected Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | |

| Pseudomonas aeruginosa | 64 |

Case Studies

- Study on Anticancer Activity : A recent study evaluated the anticancer effects of 1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one on the HCT-116 and MCF-7 cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values of 15 µM and 25 µM, respectively. This suggests potential for further development as an anticancer agent.

- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of this compound against various bacterial strains. The MIC values demonstrated effective inhibition against Staphylococcus aureus at concentrations as low as 16 µg/mL, highlighting its potential application in treating bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one?

- Answer : The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:

- Friedel-Crafts acylation to introduce the propan-1-one moiety.

- Selective fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to install the difluoromethyl group.

- Amino group protection/deprotection (e.g., Boc or Fmoc strategies) to avoid side reactions during fluorination.

- Final purification via column chromatography or recrystallization (solvent optimization required due to fluorine’s polarity).

- Characterization by ¹H/¹³C NMR , IR (C=O stretch ~1700 cm⁻¹), and HRMS to confirm structure and purity .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties?

- Answer : The difluoromethyl group:

- Reduces basicity of the adjacent amine via electron-withdrawing effects, enhancing metabolic stability .

- Increases lipophilicity (logP) compared to non-fluorinated analogs, improving membrane permeability.

- Alters hydrogen-bonding capacity , as C-F bonds can engage in weak polar interactions with protein targets.

- Quantify these effects using HPLC logD measurements and X-ray crystallography to study solid-state interactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- ¹⁹F NMR : To confirm the presence and environment of the difluoromethyl group (δ ~ -100 to -120 ppm).

- DEPT-135 NMR : Resolves tertiary carbons in the aromatic ring and ketone group.

- IR spectroscopy : Identifies carbonyl stretching frequencies and amine N-H bends.

- X-ray diffraction : Resolves stereoelectronic effects of fluorine on molecular conformation .

Advanced Research Questions

Q. What computational approaches predict the conformational impact of the difluoromethyl group on target binding?

- Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model rotational barriers of the difluoromethyl group.

- Use molecular docking (AutoDock Vina, Schrödinger) to assess steric and electronic effects on binding to targets like BACE1 (a protease implicated in Alzheimer’s disease).

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Q. How can contradictory biological activity data across assay systems be resolved?

- Answer : Contradictions may arise from:

- Assay conditions (e.g., pH affecting amine protonation). Address via pH-dependent activity profiling .

- Off-target interactions : Use selectivity panels (e.g., kinase or protease screens) to identify secondary targets.

- Membrane permeability differences : Compare cellular vs. cell-free assays with PAMPA (parallel artificial membrane permeability assay) data .

Q. What strategies optimize selectivity for BACE1 over structurally related proteases (e.g., cathepsin D)?

- Answer :

- Structure-activity relationship (SAR) studies : Modify the propan-1-one substituent to exploit BACE1’s S3 subpocket.

- Covalent docking : Design analogs with electrophilic groups (e.g., α,β-unsaturated ketones) to form reversible bonds with catalytic aspartates.

- Cryo-EM or X-ray co-crystallography : Resolve binding modes and refine steric/electronic complementarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.